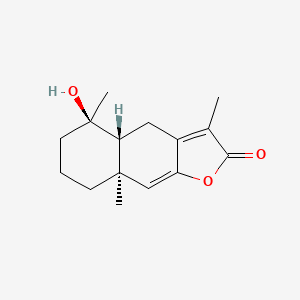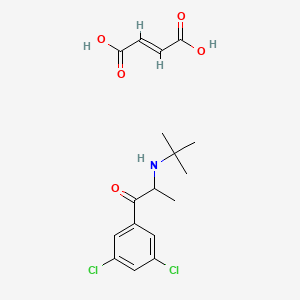![molecular formula C21H27Na2O8P B586052 (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt CAS No. 96700-79-7](/img/new.no-structure.jpg)
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is a synthetic glucocorticoid. It is a water-soluble inorganic ester of dexamethasone, a potent anti-inflammatory agent. This compound is used in various medical applications due to its ability to modulate immune responses and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt involves multiple steps. The starting material is typically a steroid backbone, which undergoes a series of chemical reactions including hydroxylation, fluorination, and esterification to introduce the phosphonooxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.
Esterification: Formation of the phosphonooxy ester group.
Purification: Use of chromatography and crystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl, fluorine, or phosphonooxy positions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for studying steroidal structures and reactions. It serves as a model compound for synthesizing other glucocorticoids and related steroids.
Biology
In biological research, (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is used to study the effects of glucocorticoids on cellular processes, including gene expression, protein synthesis, and cell signaling pathways.
Medicine
Medically, this compound is used in the treatment of inflammatory and autoimmune conditions. It is administered to reduce inflammation, suppress immune responses, and manage conditions like asthma, rheumatoid arthritis, and allergic reactions.
Industry
In the pharmaceutical industry, this compound is used in the formulation of injectable medications and topical creams. It is valued for its rapid onset of action and effectiveness in reducing inflammation.
Mechanism of Action
The mechanism of action of (11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt involves binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound influences various molecular targets and pathways, including:
NF-κB Pathway: Inhibition of the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.
AP-1 Pathway: Suppression of the AP-1 pathway, leading to decreased production of inflammatory mediators.
Immune Modulation: Reduction of immune cell proliferation and activation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications in treating adrenal insufficiency and inflammation.
Uniqueness
(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt is unique due to its water solubility and rapid onset of action. The presence of the phosphonooxy group enhances its stability and bioavailability, making it more effective in clinical applications compared to other glucocorticoids.
Properties
CAS No. |
96700-79-7 |
|---|---|
Molecular Formula |
C21H27Na2O8P |
Molecular Weight |
484.392 |
IUPAC Name |
disodium;[(4aS,4bS,10aR,10bS,11S,12aS)-1,11-dihydroxy-10a,12a-dimethyl-2,8-dioxo-4,4a,4b,5,6,10b,11,12-octahydro-3H-chrysen-1-yl]methyl phosphate |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-8-7-13(22)9-12(19)3-4-14-15-5-6-17(24)21(25,11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h7-9,14-16,18,23,25H,3-6,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21?;;/m0../s1 |
InChI Key |
SIISMFJAFYAODI-UHSYAWLISA-L |
SMILES |
CC12CC(C3C(C1CCC(=O)C2(COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Synonyms |
(4aS,4bS,10aR,10bS,11S,12aS)-1,3,4,4a,4b,5,6,10a,10b,11,12,12a-Dodecahydro-1,11-dihydroxy-10a,12a-dimethyl-1-[(phosphonooxy)methyl]-2,8-chrysenedione Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


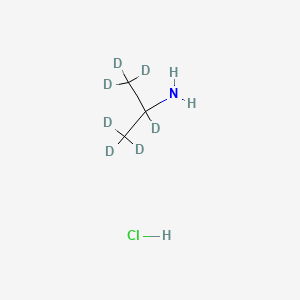
![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)
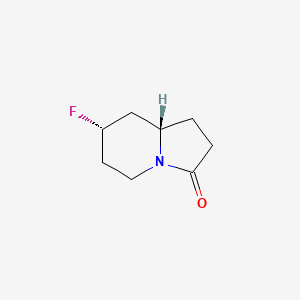
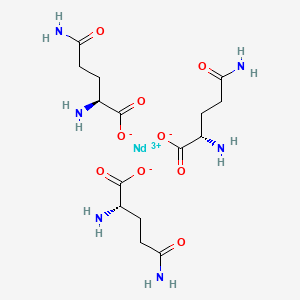
![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)
